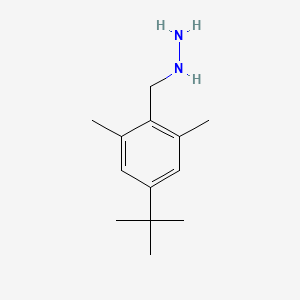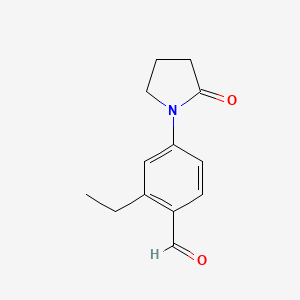
1-(2-(Thiophen-2-YL)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Thiophen-2-YL)ethyl)hydrazine is a compound that features a thiophene ring attached to an ethyl hydrazine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry . The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-(2-(Thiophen-2-YL)ethyl)hydrazine can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Thiophene-2-carboxaldehyde is reacted with hydrazine hydrate in ethanol.
Step 2: The mixture is heated under reflux for several hours.
Step 3: The resulting product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-(2-(Thiophen-2-YL)ethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Aplicaciones Científicas De Investigación
1-(2-(Thiophen-2-YL)ethyl)hydrazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-(Thiophen-2-YL)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions contribute to the compound’s biological effects .
Comparación Con Compuestos Similares
1-(2-(Thiophen-2-YL)ethyl)hydrazine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Thiophene-2-acetic acid: Another thiophene derivative with applications in medicinal chemistry.
Thiophene-2-amine: A compound with similar biological activities, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of the thiophene ring and hydrazine group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1016728-17-8 |
|---|---|
Fórmula molecular |
C6H10N2S |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
2-thiophen-2-ylethylhydrazine |
InChI |
InChI=1S/C6H10N2S/c7-8-4-3-6-2-1-5-9-6/h1-2,5,8H,3-4,7H2 |
Clave InChI |
HSXPNHYBYAGGRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



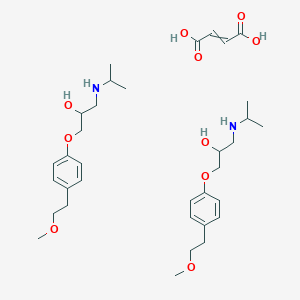
![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)

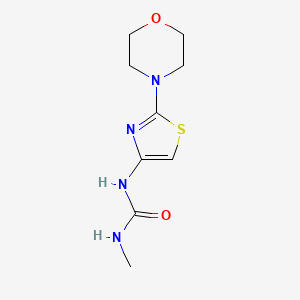
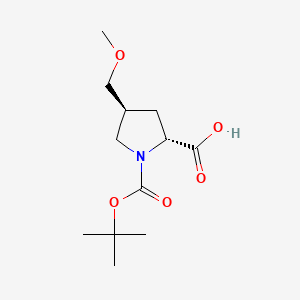

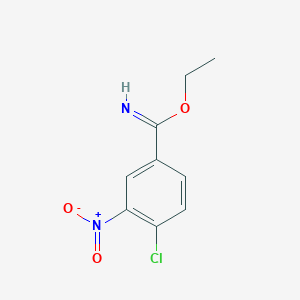
![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
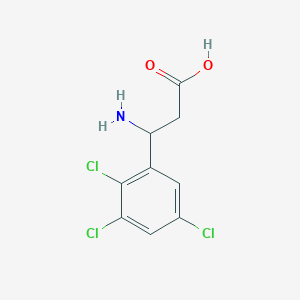
![(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)

